N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
Description
N-(2-(3,5-Dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a structurally complex molecule featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a thiophen-2-yl group at position 4, and a cyclopropanecarboxamide moiety attached via an ethyl linker. The pyrazole ring is a heterocyclic scaffold prevalent in pharmaceuticals due to its versatility in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-10-14(13-4-3-9-20-13)11(2)18(17-10)8-7-16-15(19)12-5-6-12/h3-4,9,12H,5-8H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQANIYVYSJHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2CC2)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a synthetic organic compound belonging to the pyrazole class of derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
Chemical Formula: C15H19N3OS
Molecular Weight: 289.4 g/mol
CAS Number: 2034553-80-3
The compound features a cyclopropanecarboxamide moiety attached to a pyrazole ring that is further substituted with a thiophene group. This unique structure contributes to its biological activities.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazole derivatives, including this compound. For instance:
- Cytotoxicity Studies: A derivative of the compound demonstrated significant cytotoxic effects against various cancer cell lines. In one study, it exhibited an IC50 value of 5.13 µM against C6 glioma cells, outperforming 5-FU (IC50 = 8.34 µM) . The mechanism involved apoptosis and cell cycle arrest in the G0/G1 phase.
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of pyrazole derivatives:
- In Vivo Studies: Animal models treated with pyrazole compounds showed reduced inflammatory markers and symptoms in conditions such as arthritis and colitis . The specific pathways involved include inhibition of pro-inflammatory cytokines and modulation of NF-kB signaling.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies:
- Bacterial Inhibition: The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it inhibited Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 20 µg/mL .
The biological effects of this compound are mediated through its interaction with specific molecular targets:
- Receptor Modulation: The compound may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways associated with inflammation and tumor growth .
Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; cell cycle arrest | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Antimicrobial | Inhibits bacterial growth |
Case Study 1: Cytotoxic Effects on Glioma Cells
A study evaluated the cytotoxic effects of this compound on C6 glioma cells. Flow cytometry analysis indicated that the compound induced significant cell cycle arrest and apoptosis, suggesting its potential as a therapeutic agent for glioma treatment.
Case Study 2: Anti-inflammatory Properties
In an animal model of induced arthritis, treatment with the compound resulted in marked reductions in paw swelling and serum levels of inflammatory cytokines (TNF-alpha and IL-6), demonstrating its efficacy as an anti-inflammatory agent.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole and thiophene have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves the modulation of specific signaling pathways related to cell proliferation and survival.
Case Study:
A study demonstrated that a related thiophene-pyrazole derivative inhibited the growth of breast cancer cells by targeting the PI3K/Akt pathway, leading to reduced cell viability and increased apoptosis rates .
Anti-inflammatory Properties
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide has been explored for its anti-inflammatory effects. Research indicates that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.
Case Study:
In vitro studies showed that this compound significantly reduced prostaglandin E2 production in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
Pesticidal Activity
The unique chemical structure of this compound has led to investigations into its efficacy as a pesticide. Its ability to disrupt specific biochemical pathways in pests can be harnessed for agricultural purposes.
Case Study:
Field trials demonstrated that formulations containing this compound effectively controlled aphid populations on crops without significant harm to beneficial insects, indicating its potential as an eco-friendly pesticide.
Photovoltaic Materials
Research into the use of this compound in organic photovoltaic cells shows promise due to its electronic properties. The thiophene and pyrazole moieties can facilitate charge transport, enhancing the efficiency of solar cells.
Case Study:
A study reported that incorporating this compound into a polymer matrix improved the power conversion efficiency of organic solar cells by optimizing light absorption and charge separation processes .
Summary of Findings
The applications of this compound span multiple fields, showcasing its versatility:
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Exhibits anticancer and anti-inflammatory properties through modulation of cellular pathways |
| Agricultural Science | Effective as an eco-friendly pesticide with minimal impact on beneficial insects |
| Material Science | Enhances efficiency in organic photovoltaic cells due to favorable electronic properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Derivatives
The target compound shares the pyrazole core with N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetamide (compound 3, ). Key differences include:
- Substituents : Compound 3 replaces the thiophen-2-yl group with a phenyldiazenyl moiety and incorporates an azide-functionalized polyethylene glycol (PEG) chain.
- Physicochemical Properties : The phenyldiazenyl group in compound 3 may reduce solubility compared to the thiophene group, which is more lipophilic but less polar.
Table 1: Pyrazole Derivatives Comparison
Thiophene-Containing Analogues
Compounds d , e , and f () incorporate thiophen-2-yl groups but lack the pyrazole core. For example, (2S)-5-hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide (compound d) shares the thiophen-2-yl-ethylamine motif but is part of a tetralin scaffold. Key distinctions include:
- Backbone Rigidity : The target compound’s pyrazole and cyclopropane groups impose greater conformational restraint compared to compound d’s flexible tetrahydronaphthalene system.
- Electronic Effects : Thiophene’s electron-rich nature may enhance π-stacking in both compounds, but its positioning on a pyrazole (target) versus a tetralin (compound d) alters steric accessibility .
Table 2: Thiophene-Containing Compounds Comparison
Cyclopropanecarboxamide Derivatives
The compound N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide () shares the cyclopropanecarboxamide group but attaches it to a thiazole ring instead of a pyrazole. Differences include:
- Synthetic Complexity: The target compound’s pyrazole-thiophene system may require fewer steps compared to the multi-step synthesis (e.g., HATU-mediated couplings, TFA deprotection) noted in .
- Bioavailability : The thiazole-based compound’s larger molecular weight (591.14 g/mol) and extended π-system may reduce membrane permeability compared to the target compound’s compact structure.
Q & A
Q. What are the standard synthetic routes for N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, and how are intermediates purified?
The synthesis involves multi-step reactions starting with pyrazole and thiophene precursors. Key steps include:
- Coupling of 3,5-dimethylpyrazole with thiophene derivatives under reflux in aprotic solvents (e.g., acetonitrile) to form the core structure .
- Introduction of the cyclopropanecarboxamide moiety via amidation or nucleophilic substitution, optimized at 60–80°C with catalysts like DCC (N,N'-dicyclohexylcarbodiimide) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Q. Which spectroscopic techniques are essential for structural confirmation?
- 1H/13C NMR : Assign peaks for pyrazole (δ 6.5–7.5 ppm), thiophene (δ 7.0–7.8 ppm), and cyclopropane (δ 1.2–1.8 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]+ with <2 ppm error .
- IR Spectroscopy : Identify carboxamide C=O stretches (~1650 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .
Q. How is initial biological activity screening performed for this compound?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values calculated via nonlinear regression .
- Enzyme inhibition : Use fluorescence-based kits (e.g., COX-2 or kinase inhibitors) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and resolve variability in synthesis?
- Apply Box-Behnken or central composite designs to test variables: temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃).
- Analyze interactions using ANOVA to identify critical factors (e.g., solvent choice accounts for 60% yield variance) .
- Validate optimized conditions (e.g., 75°C, DMF, 5 mol% catalyst) in triplicate to ensure reproducibility .
Q. What computational strategies elucidate the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like EGFR (PDB ID: 1M17). Focus on pyrazole-thiophene interactions in hydrophobic pockets .
- MD (Molecular Dynamics) simulations : Simulate ligand-protein stability over 100 ns (GROMACS) to assess conformational changes .
- QSAR modeling : Correlate substituent electronegativity (e.g., cyclopropane vs. benzene) with IC₅₀ values using MLR (Multiple Linear Regression) .
Q. How are conflicting data in biological assays addressed methodologically?
- Dose-response validation : Repeat assays with extended concentration ranges (0.1–200 µM) to confirm sigmoidal curves .
- Off-target screening : Use proteome profiling (e.g., KINOMEscan) to rule out nonspecific kinase inhibition .
- Metabolic stability tests : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain potency discrepancies .
Q. What strategies improve selectivity in SAR (Structure-Activity Relationship) studies?
- Functional group swapping : Replace thiophene with furan or phenyl groups to evaluate π-π stacking effects .
- Isosteric substitutions : Test cyclopropane vs. spirocyclic or gem-dimethyl moieties to modulate steric bulk .
- Pharmacophore mapping : Highlight H-bond acceptors (carboxamide) and hydrophobic regions (pyrazole) using MOE software .
Q. How are advanced purification techniques applied to resolve structurally similar byproducts?
- HPLC-DAD (Diode Array Detection) : Use C18 columns (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile gradients to separate isomers .
- Preparative TLC : Employ silica gel GF254 plates with chloroform/methanol (9:1) for small-scale isolation of intermediates .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
